molecular formula C8H16O5S B568881 2-[2-[2-(2-Mercaptoethoxy)ethoxy]ethoxy]acetic Acid CAS No. 200291-35-6

2-[2-[2-(2-Mercaptoethoxy)ethoxy]ethoxy]acetic Acid

Cat. No.: B568881
CAS No.: 200291-35-6
M. Wt: 224.271
InChI Key: OQVCAAVSSRTKKR-UHFFFAOYSA-N
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Description

2-[2-[2-(2-Mercaptoethoxy)ethoxy]ethoxy]acetic Acid is a compound with the molecular formula C8H16O5S. It is characterized by the presence of multiple ethoxy groups and a mercapto group, making it a versatile molecule in various chemical reactions and applications. This compound is known for its potential use in the synthesis of other complex molecules and its role in various industrial and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[2-(2-Mercaptoethoxy)ethoxy]ethoxy]acetic Acid typically involves the reaction of 2-[2-[2-(2-Mercaptoethoxy)ethoxy]ethoxy]ethanol with a suitable acetic acid derivative. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The product is then purified using techniques such as distillation, crystallization, or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[2-[2-(2-Mercaptoethoxy)ethoxy]ethoxy]acetic Acid can undergo various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing compounds.

    Substitution: The ethoxy groups can participate in nucleophilic substitution reactions to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, sodium periodate, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the mercapto group can yield disulfides, while substitution reactions can produce a variety of ethoxy-substituted derivatives.

Scientific Research Applications

2-[2-[2-(2-Mercaptoethoxy)ethoxy]ethoxy]acetic Acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: The compound can be used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

    Industry: The compound is used in the production of specialty chemicals, surfactants, and as a stabilizer in various formulations.

Mechanism of Action

The mechanism of action of 2-[2-[2-(2-Mercaptoethoxy)ethoxy]ethoxy]acetic Acid involves its ability to interact with various molecular targets through its functional groups. The mercapto group can form covalent bonds with thiol-reactive sites on proteins and enzymes, potentially altering their activity. The ethoxy groups provide hydrophilicity, enhancing the solubility and stability of the compound in aqueous environments. These interactions can modulate biochemical pathways and cellular processes, making the compound useful in various applications.

Comparison with Similar Compounds

Similar Compounds

    2-[2-[2-(2-Methoxyethoxy)ethoxy]acetic Acid: Similar in structure but with a methoxy group instead of a mercapto group.

    2-[2-[2-(2-Aminoethoxy)ethoxy]ethoxy]acetic Acid: Contains an amino group, offering different reactivity and applications.

    2-[2-[2-(2-Chloroethoxy)ethoxy]ethoxy]acetic Acid: Features a chloro group, which can be used for further substitution reactions.

Uniqueness

2-[2-[2-(2-Mercaptoethoxy)ethoxy]ethoxy]acetic Acid is unique due to its mercapto group, which provides distinct reactivity compared to other similar compounds. This functional group allows for the formation of disulfide bonds and other sulfur-containing derivatives, making it valuable in various chemical and biological applications.

Properties

IUPAC Name

2-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O5S/c9-8(10)7-13-4-3-11-1-2-12-5-6-14/h14H,1-7H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQVCAAVSSRTKKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCS)OCCOCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60781500
Record name {2-[2-(2-Sulfanylethoxy)ethoxy]ethoxy}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60781500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

200291-35-6
Record name {2-[2-(2-Sulfanylethoxy)ethoxy]ethoxy}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60781500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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